Tungsten nitride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

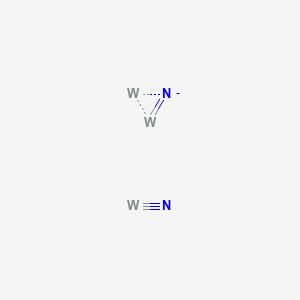

Tungsten nitride is a useful research compound. Its molecular formula is N2W3- and its molecular weight is 579.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis

Hydrogen Evolution Reaction (HER)

Tungsten nitride has been identified as a promising catalyst for the hydrogen evolution reaction, which is crucial for hydrogen production in energy conversion systems. Recent studies have shown that hexagonal δ-WN exhibits superior performance compared to its cubic β-phase, achieving a 23-fold increase in turnover frequency (TOF) when cobalt is incorporated into the structure. This enhancement is attributed to the optimized free energy of hydrogen adsorption facilitated by the synergistic interaction between Co and δ-WN .

Nanozymes for Antibacterial Applications

The introduction of nitrogen into this compound nanozymes has broadened their application range in biomedical fields. These N-modulated nanozymes exhibit peroxidase-like activity, making them suitable for infection therapy and sensing applications. The nitrogen vacancies within the this compound structure significantly enhance their catalytic potential, positioning them as viable alternatives to traditional antibiotics .

Thin Films and Coatings

Thermal Stability in High-Temperature Applications

this compound thin films demonstrate excellent thermal stability at elevated temperatures (up to 600°C), making them suitable for applications in harsh environments such as aerospace and nuclear fusion . The ability of WN films to maintain structural integrity under thermal stress is critical for their use as protective coatings in high-temperature reactors.

Tribological Properties

The tribological characteristics of this compound coatings have been extensively studied, revealing their high hardness and wear resistance. These properties make WN coatings ideal for use in cutting tools and mechanical components subjected to friction and wear .

Electronics

2D Transition Metal Nitrides

Recent advancements have highlighted the potential of two-dimensional this compound (W5N6) as a semimetal with unique electronic properties. Its resilience against mechanical damage and chemical reactions allows it to serve as an atomic-scale dry etch stop in semiconductor fabrication processes. This application is particularly relevant for integrating high-performance 2D materials into electronic devices .

Energy Storage and Conversion

Solar Thermal Applications

this compound's thermal stability makes it an attractive candidate for solar thermal applications, where it can be utilized as a solar absorber or in capacitive energy storage devices. The material's ability to withstand high temperatures while maintaining efficiency is essential for optimizing solar energy systems .

Medical Imaging

X-ray Applications

In medical imaging, this compound serves as an effective non-superconducting layer in flat panel X-ray detectors. Its properties help improve image quality while minimizing radiation exposure during diagnostic procedures .

Case Studies

Analyse Chemischer Reaktionen

Direct Nitridation

-

Mechanism : Nitrogen chemisorption weakens the N N

bond, forming intermediate azo-complexes before nitride formation .

Chemical Vapor Deposition (CVD)

-

Precursors : Sequential reactions of WF6

and Si2H6

or NH3

at 425–800 K enable atomic-layer-controlled growth .

Phase Transformations

WN exists in cubic (β-WN) and hexagonal (δ-WN) phases, with reactivity dependent on structure:

| Phase | Synthesis Method | Key Properties |

|---|---|---|

| β-WN | Direct nitridation or CVD | High thermal stability, metallic conductivity |

| δ-WN | Co/Ni/Fe-induced β→δ transformation | Enhanced catalytic activity for HER |

-

β→δ Transition : Achieved by introducing Co, Ni, or Fe during synthesis, reducing the HER overpotential from 175 mV (β-WN) to 76 mV (δ-WN/Co) .

Thermal Decomposition

WN decomposes under high-temperature or reactive conditions:

Surface and Plasma Reactions

WN interacts dynamically with reactive species:

Nitrogen Plasma Interaction

-

Nitrogen Uptake : Up to 1023N m2

fluence forms surface nitride layers . -

Sputtering Yield : Increases from 10−3

to 10−1W ion

at 10 keV ion energy .

Electrochemical Reactions

WN-based catalysts excel in the hydrogen evolution reaction (HER):

| Catalyst | Overpotential (10 mA/cm²) | Tafel Slope | Reference |

|---|---|---|---|

| δ-WN/Co | 76 mV | 86 mV/dec | |

| WN-NRPGC | 98 mV | 86 mV/dec | |

| Bulk WN | 220 mV | 175 mV/dec |

Reactivity with Halogens and Acids

Eigenschaften

CAS-Nummer |

37359-53-8 |

|---|---|

Molekularformel |

N2W3- |

Molekulargewicht |

579.5 g/mol |

IUPAC-Name |

azanidylidenetungsten;azanylidynetungsten;tungsten |

InChI |

InChI=1S/2N.3W/q;-1;;; |

InChI-Schlüssel |

JKSJNSUDCKPRRW-UHFFFAOYSA-N |

SMILES |

[N-]=[W].N#[W].[W] |

Kanonische SMILES |

[N-]=[W].N#[W].[W] |

Key on ui other cas no. |

37359-53-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.